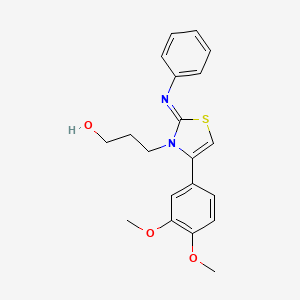
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring substituted with a dimethoxyphenyl group and a phenylimino group, along with a propanol side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The dimethoxyphenyl and phenylimino groups are introduced through substitution reactions, often using appropriate aryl halides and amines.
Addition of the Propanol Side Chain: The propanol side chain is added through a nucleophilic addition reaction, typically involving an alcohol and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the aromatic rings.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with thiazole rings often exhibit significant biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: The compound can be used in the development of new materials with unique properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of (Z)-3-(4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-yl)propan-1-ol would depend on its specific biological or chemical target. Generally, compounds with thiazole rings can interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl and phenylimino groups may enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole.
Phenylimino Derivatives: Compounds like Schiff bases.
Dimethoxyphenyl Derivatives: Compounds such as vanillin and eugenol.
Uniqueness
The unique combination of the thiazole ring with dimethoxyphenyl and phenylimino groups, along with the propanol side chain, may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
3-[4-(3,4-dimethoxyphenyl)-2-phenylimino-1,3-thiazol-3-yl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-24-18-10-9-15(13-19(18)25-2)17-14-26-20(22(17)11-6-12-23)21-16-7-4-3-5-8-16/h3-5,7-10,13-14,23H,6,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYLDAHZAOYQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














